molecular formula C11H12O4 B4589497 1-(2,5-Dimethoxyphenyl)propane-1,2-dione

1-(2,5-Dimethoxyphenyl)propane-1,2-dione

Cat. No.: B4589497
M. Wt: 208.21 g/mol
InChI Key: ZQLJBYAHZHXTNV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)propane-1,2-dione is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, along with a propane-1,2-dione moiety

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)propane-1,2-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)propane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced using a boron reductant to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields, cost-effectiveness, and environmental sustainability. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)propane-1,2-dione involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its methoxy groups and dione moiety play crucial roles in binding to target molecules and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethoxyphenyl)propane-1,2-dione is unique due to its specific arrangement of methoxy groups and dione moiety, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its distinctiveness compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLJBYAHZHXTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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